beta-D-Glucose
Overview
Description
Beta-D-Glucose is a form of glucose, a simple sugar that serves as a primary source of energy for living organisms . It is naturally occurring and is found in fruits and other parts of plants in its free state . Beta-D-Glucose is a D-Glucopyranose with beta configuration at the anomeric centre . It has a role as an epitope and a mouse metabolite .
Synthesis Analysis
The synthesis of beta-D-Glucose is connected to the way of extraction from the natural source . Various studies have reported the relationship between the molecular structure of beta-D-Glucose and its functionality . The structural characteristics of beta-D-Glucose, including specific glycosidic linkages, monosaccharide compositions, molecular weight, and chain conformation, were reported to affect its physiochemical and biological properties .Molecular Structure Analysis
Beta-D-Glucose contains total 24 bond(s); 12 non-H bond(s), 1 rotatable bond(s), 1 six-membered ring(s), 5 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s), and 1 ether(s) (aliphatic) . The two-dimensional graphical representation of these isomeric glucose structures shows that the beta-D-Glucose has (1-hydroxyl) and (4-hydroxyl) orientations on the same side .Chemical Reactions Analysis
Beta-D-Glucose has been reported to have various chemical reactions. For instance, the products released from the digestion of purified beta-D-Glucose are mainly cellobiosyl- (1→3)-beta-D-Glucose and cellotriosyl- (1→3)-beta-D-Glucose, with smaller amounts of cellotetraosyl- (1→3)-beta-D-Glucose and cellopentaosyl- (1→3)-beta-D-Glucose .Physical And Chemical Properties Analysis
The high molecular weight (Mw) and high viscosity of beta-D-Glucose are responsible for its hypocholesterolemic and hypoglycemic properties . The inherent gel-forming property and high viscosity of beta-D-Glucose lead to the production of low-fat foods with improved textural properties .Scientific Research Applications
Biofuel Production
Beta-D-glucose is crucial in the saccharification of lignocellulosic biomass, which is a key step in producing bioethanol, a renewable energy source. Enzymes like beta-glucosidases (BGLs) break down cellulose into glucose, which can then be fermented into ethanol .
Food and Beverage Industry
In the food industry, BGLs enhance flavors in wine and juice production by breaking down glucosides into aromatic compounds. They are also used to improve the digestion of cellulose in animal feed, contributing to better nutritional uptake .
Pharmaceutical Applications
Beta-D-glucose derivatives are used in pharmaceuticals for their enzymatic activity, which can aid in drug delivery systems and the synthesis of complex molecules .
Detoxification Processes
BGLs play a role in detoxifying cyanogenic glucosides in food crops, making them safer for consumption and reducing the risk of cyanide poisoning .
Waste Paper Recycling
The enzymatic activity of BGLs is utilized in waste paper recycling to break down cellulose fibers, aiding in the process of paper repulping and contributing to sustainable waste management practices .
Textile Industry
In textiles, cellulases, including beta-glucosidases, are used to modify the surface properties of fabrics, enhancing softness and creating desired effects such as stone-washed looks without using harsh chemicals .
Detergent Industry
Beta-D-glucose enzymes are added to laundry detergents to help break down stains and soils on fabrics, improving cleaning efficiency and reducing environmental impact by allowing washing at lower temperatures .
Biochemical Research
Beta-D-glucose is used as a substrate in biochemical assays to study enzyme kinetics and metabolic pathways, providing insights into cellular processes and disease mechanisms .
Mechanism of Action
Target of Action
Beta-D-Glucose, a naturally occurring compound found in fruits and other parts of plants , interacts with various targets in living organisms. It is known to interact with several enzymes such as DNA, Chondroitinase-B, Endoglucanase 5A, Lactase-like protein, Glycogen phosphorylase, Xylose isomerase, Glucokinase, Ferrichrome-iron receptor, and Hexokinase-1 . These enzymes play crucial roles in various biochemical processes, including energy production, metabolism, and cellular function .
Mode of Action
Beta-D-Glucose’s mode of action is primarily through its interaction with these enzymes. For instance, Glucokinase, an enzyme found in the liver and beta cells of the pancreas, catalyzes the initial step in the utilization of glucose at physiological glucose concentration . Beta-D-Glucose is also known to interact with Hexokinase-1, another key enzyme involved in the glycolytic pathway . The interaction of Beta-D-Glucose with these enzymes leads to various biochemical changes within the cell .
Biochemical Pathways
Beta-D-Glucose plays a significant role in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway involves the anaerobic conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . The enzymes involved in glycolysis, including Hexokinase and Phosphofructokinase 1 (PFK 1), are regulated by small molecules, and Beta-D-Glucose plays a crucial role in this regulation .
Pharmacokinetics
While specific pharmacokinetic data on Beta-D-Glucose is limited, it is known that the compound exhibits dose-proportional pharmacokinetics without apparent accumulation in the body . This suggests that Beta-D-Glucose is metabolized and excreted efficiently, impacting its bioavailability.
Result of Action
The primary result of Beta-D-Glucose’s action is the provision of energy for living organisms . By participating in glycolysis, Beta-D-Glucose contributes to the production of ATP, the primary energy currency of the cell . Additionally, the interaction of Beta-D-Glucose with various enzymes can lead to changes in cellular function and metabolism .
Action Environment
The action of Beta-D-Glucose is influenced by various environmental factors. For instance, the activity of Beta-D-Glucose-degrading enzymes can be affected by factors such as temperature and pH . Additionally, the presence of other molecules can impact the action of Beta-D-Glucose. For example, in the presence of certain microbial structures, plant Beta-glucanases can hydrolyze Beta-glucans, triggering the activation of global responses .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VFUOTHLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26874-89-5 | |
Record name | β-D-Glucopyranose, homopolymer | |
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DSSTOX Substance ID |
DTXSID70883403 | |
Record name | beta-D-Glucopyranose | |
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Molecular Weight |
180.16 g/mol | |
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Physical Description |
Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |
Record name | beta-D-Glucose | |
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Solubility |
1200.0 mg/mL | |
Record name | Beta-D-Glucose | |
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Product Name |
beta-D-glucose | |
CAS RN |
492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |
Record name | β-D-Glucose | |
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Melting Point |
146 - 150 °C | |
Record name | Beta-D-Glucose | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of β-D-glucose?
A1: β-D-Glucose shares the same molecular formula as its isomer α-D-glucose: C6H12O6. Its molecular weight is 180.16 g/mol.
Q2: How does the structure of β-D-glucose differ from α-D-glucose?
A2: Both are anomers, differing in the orientation of the hydroxyl group (-OH) at the anomeric carbon (C1). In β-D-glucose, the -OH group on C1 is oriented in the equatorial position, while in α-D-glucose, it is in the axial position. This seemingly small difference leads to distinct chemical properties and biological activities.
Q3: Are there spectroscopic techniques to differentiate between the anomers of D-glucose?
A3: Yes, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between α and β anomers. For instance, the anomeric proton (H1) in β-D-glucose typically exhibits a characteristic chemical shift in the 1H NMR spectrum. []
Q4: How does β-D-glucose interact with enzymes involved in glucose metabolism?
A4: β-D-glucose exhibits distinct interactions with various enzymes involved in glucose metabolism. For instance, studies on hexokinase, an enzyme catalyzing the first step of glycolysis, demonstrate anomeric preference. Bovine heart hexokinase displays a higher maximal velocity with β-D-glucose, while yeast hexokinase shows a higher affinity for α-D-glucose. Interestingly, these anomeric preferences are temperature-dependent. [] []
Q5: Do these anomeric preferences translate to differences in metabolic fate?
A5: Yes, studies in rat adipocytes revealed that while α-D-glucose utilization was higher overall, the fraction of glucose catabolized via the pentose phosphate pathway was higher with β-D-glucose. These findings highlight the anomeric specificity of glucose metabolism even when exposed to equilibrated D-glucose. []
Q6: Are there differences in how β-D-glucose is transported compared to α-D-glucose?
A6: Research on human red blood cells suggests that both anomers are transported by the hexose transport system without any significant difference. This was observed at both low (0.6 degrees C) and physiological (36.6 degrees C) temperatures, suggesting no anomeric preference for the transporter. []
Q7: Does β-D-glucose play a role in the synthesis of specialized metabolites?
A7: Yes, β-D-glucose serves as a precursor for the synthesis of various compounds. In Lycopersicon pennellii, a wild tomato species, β-D-glucose is involved in the biosynthesis of 2,3,4-tri-O-acylglucoses. These compounds, secreted by glandular trichomes, possess short to medium-chain fatty acids and contribute to plant defense mechanisms. The biosynthesis involves the activation of fatty acids to form 1-O-acyl-β-D-glucopyranose derivatives, which then undergo transacylation reactions to generate the final tri-O-acylglucoses. [] []
Q8: Can β-D-glucose act as a stabilizing agent in nanoparticle synthesis?
A8: Absolutely. Research demonstrates the use of β-D-glucose as both a reducing and capping agent in the "green" synthesis of gold nanoparticles. These nanoparticles, averaging 8.2 nm in diameter, were successfully extracted into an organic phase and used to create thin films and ordered arrays. [] []
Q9: Has β-D-glucose been utilized in the development of catalytic systems?
A9: Yes, β-D-glucose-stabilized gold nanoparticles have demonstrated catalytic activity. They effectively catalyze the reduction of 4-nitrophenol in the presence of NaBH4, a reaction that is otherwise unfeasible with NaBH4 alone. This highlights the potential of these bio-synthesized nanoparticles for catalytic applications. []
Q10: What is the significance of the β-D-glucose scaffold in drug discovery?
A10: The β-D-glucose scaffold holds promise as a β-turn mimetic in drug design. Research has shown that this scaffold can mimic the β-turn in somatostatin (SRIF) and its synthetic analog L-363,301, both of which bind to SRIF receptors. This discovery paved the way for the development of non-peptidic β-D-glucose-based analogs with agonist activity at SRIF receptors. []
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